molecular formula C11H10N4S B1349019 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 36047-55-9

5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B1349019
CAS No.: 36047-55-9
M. Wt: 230.29 g/mol
InChI Key: ODYFFLRTRSEWAJ-UHFFFAOYSA-N
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Description

5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of indoline-2,3-diones with thiosemicarbazide. The reaction is carried out in water at 100°C for 5 hours, resulting in the formation of intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours to yield the desired product .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiol group.

    Reduction: Reduction reactions can target the triazine ring or the indole moiety, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms in the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed:

    Oxidation: Oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids.

    Reduction: Reduction can result in the formation of dihydro derivatives.

    Substitution: Substitution reactions can yield halogenated derivatives of the compound.

Scientific Research Applications

Chemistry:

In chemistry, 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology:

The compound has shown promise in biological studies, particularly as an iron chelator. It has been evaluated for its antiproliferative activity against cancer cells, demonstrating significant potential as a therapeutic agent .

Medicine:

In medicinal chemistry, derivatives of this compound have been investigated for their potential use in cancer therapy. The compound’s ability to bind iron ions selectively makes it a valuable candidate for further research in this area .

Industry:

In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts the iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxic effects . The molecular targets and pathways involved include the mitochondria pathway, as evidenced by the induction of apoptosis via the regulation of Bcl-2, Bax, and cleaved caspase-3 proteins .

Comparison with Similar Compounds

  • 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 5-phenyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 5-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Comparison:

Compared to its similar compounds, 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other derivatives with different substituents .

Properties

IUPAC Name

5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-15-8-6-4-3-5-7(8)9-10(15)12-11(16)14-13-9/h3-6H,2H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFFLRTRSEWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NNC(=S)N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353764
Record name 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665183
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36047-55-9
Record name 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

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